Product packaging for (3R)-N-(Oxetan-3-yl)piperidin-3-amine(Cat. No.:CAS No. 1349699-84-8)

(3R)-N-(Oxetan-3-yl)piperidin-3-amine

Cat. No.: B1396227
CAS No.: 1349699-84-8
M. Wt: 156.23 g/mol
InChI Key: BRRHUVVCEWRMCS-SSDOTTSWSA-N
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Description

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a chiral amine derivative featuring a piperidine ring substituted with an oxetane group. Its molecular formula is C₈H₁₆N₂O (free base), with a molecular weight of 176.23 g/mol. As a hydrochloride salt, the formula becomes C₈H₁₆N₂O·HCl (MW: 192.69 g/mol) . The compound’s stereochemistry at the C3 position (R-configuration) is critical for its biological interactions, as evidenced by its use in synthesizing inhibitors targeting proteins like p97, a AAA ATPase implicated in cancer .

Key structural features:

  • Piperidine backbone: A six-membered ring with a nitrogen atom at position 1.
  • Oxetan-3-yl group: A three-membered oxygen-containing ring attached to the amine at position 3.
  • Chiral center: The R-configuration at C3 distinguishes it from its S-enantiomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B1396227 (3R)-N-(Oxetan-3-yl)piperidin-3-amine CAS No. 1349699-84-8

Properties

IUPAC Name

(3R)-N-(oxetan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-7(4-9-3-1)10-8-5-11-6-8/h7-10H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRHUVVCEWRMCS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Oxetane Derivatives with Piperidine Precursors

One common approach involves the nucleophilic substitution of an oxetane ring bearing a suitable leaving group at the 3-position by a piperidin-3-amine or its protected derivative. This method relies on the ring strain and electrophilicity of the oxetane to facilitate ring-opening or substitution without compromising the ring integrity.

  • For example, methyl 2-(oxetan-3-ylidene)acetate can be synthesized via the Horner–Wadsworth–Emmons reaction from oxetan-3-one derivatives, followed by aza-Michael addition with Boc-protected piperidin-3-amine to yield 3-substituted oxetane-piperidine hybrids.

  • Subsequent deprotection steps yield the free amine this compound, maintaining stereochemical purity.

Stepwise Construction via Cyclization Reactions

Another strategy involves constructing the oxetane ring onto a pre-formed piperidine scaffold or vice versa through intramolecular cyclization:

  • Intramolecular etherification of an appropriately functionalized piperidine intermediate bearing a primary mesylate and a secondary alcohol can cyclize to form the oxetane ring with high yield and stereocontrol.

  • This approach often requires multistep synthesis, including protection/deprotection and functional group interconversions, but allows precise control over stereochemistry and substitution patterns.

Cross-Coupling and Diversification Techniques

  • Suzuki–Miyaura cross-coupling reactions have been employed to diversify oxetane-containing amino acid derivatives, which can be adapted to generate substituted this compound analogs by coupling brominated piperidine or oxetane intermediates with boronic acids.

  • This method provides modular access to structural analogs for further biological evaluation.

Reaction Conditions and Yields

Preparation Method Key Reagents/Conditions Yield (%) Notes
Horner–Wadsworth–Emmons + aza-Michael DBU catalyst, acetonitrile, 65 °C, 16 h ~69 Regioselective formation of oxetane-piperidine adduct
Intramolecular Etherification Mesylation followed by cyclization, ~93% yield 93 High yield cyclization to form oxetane ring
Suzuki–Miyaura Cross-Coupling Pd catalyst, boronic acids, mild conditions Variable Enables structural diversification

Stereochemical Considerations

  • The (3R) configuration is preserved by employing chiral starting materials or by using stereoselective reactions such as chiral auxiliary-controlled aza-Michael additions.

  • Analytical techniques such as 1H-, 13C-, and 15N-NMR, along with HRMS, confirm the stereochemistry and purity of the final product.

Challenges and Optimization

  • Maintaining the oxetane ring intact during nucleophilic substitution is critical due to its ring strain and susceptibility to ring-opening.

  • Optimizing reaction temperature and solvent polarity (e.g., acetonitrile at 65 °C) enhances regioselectivity and yield.

  • Protecting groups on amines (e.g., Boc) facilitate selective reactions and are removed under mild acidic conditions post-synthesis.

Summary Table of Key Preparation Features

Aspect Details
Starting Materials Oxetan-3-one derivatives, Boc-protected piperidin-3-amine
Key Reactions Horner–Wadsworth–Emmons, aza-Michael addition, intramolecular etherification, Suzuki–Miyaura coupling
Catalysts/Conditions DBU base, Pd catalyst, acetonitrile solvent, moderate heating (ca. 65 °C)
Stereochemical Control Chiral starting materials, regioselective aza-Michael addition
Characterization Techniques NMR (1H, 13C, 15N), HRMS, LC/MS
Typical Yields 69% (aza-Michael), up to 93% (cyclization)

Research Findings and Industrial Relevance

  • The incorporation of oxetane rings into piperidine frameworks enhances physicochemical properties such as solubility and metabolic stability, making this compound an attractive scaffold in medicinal chemistry.

  • Although commercial availability is limited, synthetic accessibility via the described methods supports its use in drug discovery programs targeting neurological and other therapeutic areas.

  • Recent patents indicate ongoing interest in solid dispersion formulations and analog development involving oxetane-piperidine compounds, highlighting the relevance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-(Oxetan-3-yl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Cancer Therapy

Research indicates that compounds containing piperidine and oxetane structures can act as inhibitors of oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism. A study demonstrated the optimization of similar compounds leading to effective OXPHOS inhibitors that showed significant cytotoxicity against pancreatic cancer cells at low nanomolar concentrations .

Table 1: Summary of OXPHOS Inhibition Studies

CompoundTargetIC50 (nM)Effect
DX3–213BComplex I<10Significant growth inhibition
(3R)-N-(Oxetan-3-yl)piperidin-3-amineProposedTBDPotential for further optimization

Antiviral Activity

The piperidine derivatives have shown promise in inhibiting influenza virus strains, including oseltamivir-resistant variants. The structure of this compound may enhance its antiviral efficacy through similar mechanisms observed in related compounds .

Table 2: Antiviral Efficacy of Piperidine Derivatives

CompoundVirus StrainEC50 (μM)Synergistic Activity
Compound 16H1N10.36Yes
This compoundProposedTBDTBD

Antimicrobial Properties

Initial studies on structurally related compounds suggest that this compound may exhibit antimicrobial activity. Compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) against various pathogens.

Table 3: Antimicrobial Activity Data

CompoundPathogenMIC (μg/mL)Activity Description
4bMycobacterium tuberculosis1.4Strong activity
5aE. coli100Moderate activity

Cytotoxicity Profile

The cytotoxic effects of this compound on eukaryotic cell lines are critical for assessing its therapeutic potential. Preliminary evaluations indicate varying degrees of toxicity, which necessitate further investigation.

Table 4: Cytotoxicity Data

CompoundIC50 (μM)Therapeutic Index
4b30>10
This compoundTBDTBD

Case Studies and Research Findings

Several studies have explored the optimization of piperidine-based compounds for therapeutic applications:

  • Optimization Studies : Research focusing on the lead optimization of OXPHOS inhibitors has highlighted the importance of structural modifications to enhance potency and metabolic stability .
  • Antiviral Research : Investigations into the antiviral properties of piperidine derivatives have shown significant promise against resistant strains of influenza, suggesting a pathway for developing new antiviral agents .

Conclusion and Future Directions

The compound this compound presents a promising avenue for research in cancer therapy and antimicrobial applications due to its unique structural features and biological activities. Future studies should focus on:

  • Detailed mechanistic studies to elucidate the specific interactions at the molecular level.
  • Comprehensive safety evaluations to establish a clear therapeutic index.
  • Exploration of analogs to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of (3R)-N-(Oxetan-3-yl)piperidin-3-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.

Comparison with Similar Compounds

Stereoisomers: (3R) vs. (3S) Enantiomers

The (3S)-enantiomer of the compound (3S)-N-(Oxetan-3-yl)piperidin-3-amine shares the same molecular formula but differs in stereochemistry. Enantiomeric pairs often exhibit divergent biological activities. For example, in p97 inhibitor synthesis, only the (R)-enantiomer is utilized, suggesting the (S)-form may lack efficacy or exhibit off-target effects .

Property (3R)-Enantiomer (3S)-Enantiomer
Configuration R at C3 S at C3
Biological Activity Active in p97 inhibition Not reported in active compounds
Synthetic Applications Key intermediate in drug synthesis Limited data available

Positional Isomers: Piperidin-3-amine vs. Piperidin-4-amine Derivatives

1-(Oxetan-3-yl)piperidin-4-amine oxalate (CAS 1523571-88-1) is a positional isomer where the amine group is at position 4 instead of 3. This subtle change alters molecular interactions:

  • Spatial arrangement : The amine’s position affects hydrogen bonding and receptor binding.
  • Physicochemical properties : The oxalate salt (MW: 246.24 g/mol) has higher aqueous solubility than the hydrochloride form of the target compound .
Property (3R)-N-(Oxetan-3-yl)piperidin-3-amine 1-(Oxetan-3-yl)piperidin-4-amine oxalate
Amine Position C3 C4
Salt Form Hydrochloride Oxalate
Molecular Weight 192.69 g/mol 246.24 g/mol
Applications p97 inhibitors Not explicitly reported

Ring Size Variation: Piperidine vs. Pyrrolidine Analogues

Replacing the piperidine ring with a five-membered pyrrolidine yields (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine (CAS 1256667-56-7). Key differences include:

  • Molecular formula : C₇H₁₄N₂O (vs. C₈H₁₆N₂O for the target compound).
Property This compound (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine
Ring Size 6-membered (piperidine) 5-membered (pyrrolidine)
Molecular Weight 176.23 g/mol 142.20 g/mol
Applications Medicinal chemistry intermediates No reported biological activity

Complex Derivatives: Functionalized Piperidines

(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride (CAS 2007916-10-9) incorporates a pyrazolopyrimidine moiety, drastically altering its properties:

  • Molecular complexity : The addition of a heterocyclic group (C₁₀H₁₃Cl₃N₆) increases molecular weight (323.61 g/mol) and lipophilicity.
  • Biological relevance : Such derivatives are often explored as kinase inhibitors or anticancer agents .
Property This compound Pyrazolopyrimidine Derivative
Functional Groups Oxetane, piperidine Oxetane, piperidine, pyrazolopyrimidine
Molecular Weight 176.23 g/mol 323.61 g/mol
Applications Intermediate for p97 inhibitors Potential kinase inhibitors

Substitution Patterns: N-Methyl and Aryl Derivatives

(3R)-N-Methyl-N-[1-(1H-pyrrol-2-yl)ethyl]piperidin-3-amine hydrochloride (CAS 1421057-95-5) demonstrates how N-substitution impacts properties:

  • Pyrrole substituent : Introduces aromaticity, which may enhance binding to hydrophobic pockets .
Property This compound N-Methyl-Pyrrole Derivative
Substituents Oxetane at N3 N-Methyl, pyrrole-ethyl at N3
Molecular Formula C₈H₁₆N₂O C₁₃H₂₂N₃Cl
Biological Role Synthetic intermediate Unclear; likely tailored for specificity

Biological Activity

(3R)-N-(Oxetan-3-yl)piperidin-3-amine is a heterocyclic compound characterized by its unique structural features, including a piperidine ring and an oxetane moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅N₃O, with a molecular weight of approximately 156.228 g/mol. The presence of a chiral center at the piperidine nitrogen contributes to its potential biological activity and pharmacological properties. The oxetane ring enhances the compound's reactivity and bioavailability, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily determined by its interaction with specific biological targets. Preliminary studies suggest that compounds with similar structures may exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Some oxetane-containing compounds have demonstrated antibacterial and antifungal properties, indicating that this compound may possess similar activities.
  • Neuroprotective Effects : Structural analogs have shown neuroprotective properties, suggesting that this compound could be explored for potential applications in neurodegenerative diseases.

Biological Activity Data

The following table summarizes the notable activities associated with this compound and related compounds:

Compound NameStructural FeaturesNotable Activities
This compoundOxetane ring, piperidine moietyAntimicrobial, potential neuroprotective effects
1-(Azetidin-3-yl)piperidineAzetidine instead of oxetaneAntidepressant properties
1-(Tetrahydrofuran-2-yl)piperidineTetrahydrofuran ringAntimicrobial activity
4-MethylpiperidineMethyl substitution on piperidineAnalgesic effects
2-PyrrolidinoneLactam structureNeuroprotective effects

Case Studies and Research Findings

  • Synthesis and Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various oxetane derivatives, including this compound. Results indicated significant antibacterial activity against common pathogens, suggesting potential applications in treating infections .
  • Neuroprotective Studies : Research involving structurally similar compounds has indicated neuroprotective effects in vitro. These findings highlight the potential of this compound as a candidate for further exploration in neurodegenerative disease therapies .

Q & A

Basic Synthesis and Optimization

Q: What are the common synthetic routes for (3R)-N-(Oxetan-3-yl)piperidin-3-amine, and how are stereochemical purity and yield optimized? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in a patented method, (R)-1-(oxetan-3-yl)piperidin-3-amine reacts with a chlorophenyl-fluorophenyl benzoimidazole precursor under mild basic conditions . Key optimization strategies include:

  • Solvent selection : Dry ethanol or THF is used to minimize side reactions .
  • Temperature control : Reactions are often conducted at 0–5°C to suppress racemization .
  • Purification : Column chromatography (SiO₂, ethyl acetate/methanol) ensures enantiomeric purity .
  • Catalysts : Chiral catalysts or Lewis acids (e.g., ZnCl₂) may enhance stereoselectivity.

Analytical Characterization

Q: Which spectroscopic and chromatographic methods are employed to confirm the structure and enantiomeric purity of this compound? A:

  • 1H/19F NMR : Used to verify regiochemistry and fluorine substituents. For example, the 1H NMR in DMSO-d6 shows distinct peaks for oxetane protons (δ 4.65–4.80 ppm) and piperidine NH (δ 10.82 ppm) .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.
  • X-ray crystallography : Resolves absolute configuration, as demonstrated in a related compound’s refinement using disordered water molecule site occupation factors .

Advanced Application in Drug Design

Q: How does the stereochemistry of this compound influence its role in designing bioactive benzo[d]imidazole derivatives? A: The R-configuration enhances binding affinity to target proteins (e.g., kinases or GPCRs) by aligning the oxetane and piperidine moieties into optimal hydrophobic pockets. In Example 465 , the compound is incorporated into a carboximidamide derivative, where the oxetane improves metabolic stability. Methodological approaches include:

  • Molecular docking : Predicts binding modes using software like AutoDock Vina.
  • SAR studies : Comparing R vs. S enantiomers in vitro to assess potency shifts.

Reaction Mechanism and Kinetic Analysis

Q: What mechanistic insights explain the formation of this compound in nucleophilic substitution reactions? A: The reaction proceeds via an SN2 mechanism, where the piperidine amine attacks the oxetan-3-yl electrophile (e.g., oxetan-3-yl triflate). Key evidence includes:

  • Kinetic studies : Pseudo-first-order kinetics under excess oxetane reagent.
  • Isotopic labeling : 15N-labeled piperidine confirms retention of configuration .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) reveal transition state geometries favoring R-configuration formation.

Data Contradictions in Biological Activity

Q: How can researchers resolve discrepancies in reported biological activities of derivatives containing this compound? A: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized assays : Re-test compounds under identical conditions (e.g., fixed ATP concentration in kinase assays).
  • Purity validation : Use LC-MS (>98% purity) to exclude side-product interference .
  • Meta-analysis : Compare IC50 values across studies while adjusting for variables like cell line or incubation time.

Role of the Oxetane Ring in Physicochemical Properties

Q: How does the oxetane moiety in this compound affect its solubility and bioavailability? A: The oxetane ring:

  • Enhances solubility : Polar oxygen atoms increase water solubility compared to cyclohexyl analogs.
  • Reduces metabolic degradation : Rigid structure impedes cytochrome P450 oxidation, as shown in microsomal stability assays .
  • Methods : Measure logP (e.g., shake-flask method) and simulate absorption via Caco-2 cell models.

Table: Key Spectroscopic Data for this compound Derivatives

Derivative 1H NMR (DMSO-d6) 19F NMR (DMSO-d6) Reference
TFA salt of Example 465δ 10.82 (s, NH), 4.65–4.80 (m, oxetane CH2)δ -127.3, -150.3, -156.7
Chiral intermediateδ 3.53 (m, piperidine CH), 1.77 (m, piperidine CH2)N/A

Computational Modeling for SAR Optimization

Q: How can computational methods guide the optimization of this compound derivatives for enhanced target binding? A:

  • Pharmacophore modeling : Identifies critical H-bond donors (piperidine NH) and hydrophobic regions (oxetane).
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
  • Free energy calculations : MM-PBSA predicts ΔG binding for derivative prioritization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-N-(Oxetan-3-yl)piperidin-3-amine
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(3R)-N-(Oxetan-3-yl)piperidin-3-amine

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